molecular formula C26H23ClN4O2S B4333580 5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B4333580
M. Wt: 491.0 g/mol
InChI Key: IXMPMDHAFLFCHS-UHFFFAOYSA-N
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Description

5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common approach is the condensation of 5-chloro-1-(1-phenylethyl)-1H-benzimidazole-2-thiol with 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of an acetylating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(1-phenylethyl)-1H-benzimidazole-2-thiol
  • 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
  • 5-chloro-1H-benzimidazole-2-thiol

Uniqueness

5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its dual benzimidazole structure, which may confer enhanced biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[2-[5-chloro-1-(1-phenylethyl)benzimidazol-2-yl]sulfanylacetyl]-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2S/c1-16(17-7-5-4-6-8-17)31-21-12-10-19(27)14-20(21)28-25(31)34-15-24(32)18-9-11-22-23(13-18)30(3)26(33)29(22)2/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMPMDHAFLFCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)N=C2SCC(=O)C4=CC5=C(C=C4)N(C(=O)N5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

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